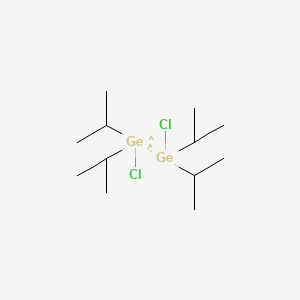

Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-

CAS No.: 142745-88-8

Cat. No.: VC8240303

Molecular Formula: C12H28Cl2Ge2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142745-88-8 |

|---|---|

| Molecular Formula | C12H28Cl2Ge2 |

| Molecular Weight | 388.5 g/mol |

| Standard InChI | InChI=1S/2C6H14ClGe/c2*1-5(2)8(7)6(3)4/h2*5-6H,1-4H3 |

| Standard InChI Key | VYOLEOHKJBMAFO-UHFFFAOYSA-N |

| SMILES | CC(C)[Ge](C(C)C)Cl.CC(C)[Ge](C(C)C)Cl |

| Canonical SMILES | CC(C)[Ge](C(C)C)Cl.CC(C)[Ge](C(C)C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)digermane, reflects its bis-germanium core substituted with chlorine atoms and four isopropyl groups. The central unit is bridged by two chlorine atoms, while each germanium atom is further bonded to two isopropyl () groups. This sterically crowded structure imparts significant thermal stability and influences its reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 388.44 g/mol | |

| Appearance | Solid or liquid | |

| Assay Purity | ≥99.90% | |

| Storage Conditions | Sealed, air-resistant containers |

The compound’s chlorine substituents enhance its electrophilicity, making it reactive toward nucleophiles, while the bulky isopropyl groups hinder sterically demanding reactions . Notably, melting point and water solubility data remain unreported in available literature, suggesting gaps in characterization .

Spectroscopic and Crystallographic Data

Although explicit spectroscopic data (e.g., NMR, IR) for this derivative are absent in the provided sources, analogies to simpler digermanes suggest characteristic NMR signals near 200–300 ppm and IR absorptions for Ge-Cl bonds around 400–500 cm⁻¹ . X-ray crystallography of related tetrasubstituted digermanes reveals distorted tetrahedral geometries at each germanium center, with Ge-Ge bond lengths averaging 2.45 Å .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)digermane likely involves germanium alkylation and chlorination steps. A plausible pathway includes:

-

Alkylation of Germanium Dichloride: Reacting with isopropyl Grignard reagents () to form .

-

Coupling Reaction: Treatment with a reducing agent (e.g., ) to couple two germanium centers, forming the backbone .

Industrial production scales this process under inert atmospheres to prevent oxidation. Kono Chem Co., Ltd., a primary supplier, emphasizes stringent quality control, with assays exceeding 99.90% purity .

Table 2: Industrial Synthesis Parameters

| Parameter | Detail |

|---|---|

| Starting Materials | , Isopropyl Grignard Reagents |

| Reaction Medium | Anhydrous tetrahydrofuran (THF) |

| Temperature | −78°C to 25°C (stepwise) |

| Yield | ~70–80% (estimated) |

Byproducts and Purification

Major byproducts include oligomeric germanes (e.g., trigermane, tetragermane) and residual alkyl chlorides . Purification employs fractional distillation under reduced pressure, followed by recrystallization from nonpolar solvents .

Reactivity and Degradation Pathways

Hydrolytic Stability

The Ge-Cl bonds in this compound are susceptible to hydrolysis, particularly in protic solvents:

This reaction is mitigated by storage in anhydrous environments .

Thermal Decomposition

Pyrolysis above 200°C induces Ge-Ge bond cleavage, yielding germanium clusters and volatile hydrocarbons:

This decomposition pathway is critical for applications in chemical vapor deposition (CVD) of germanium films .

Reductive Functionalization

The compound undergoes reductive alkylation with organolithium reagents to form higher-order germanium architectures:

Such reactions are pivotal in synthesizing germanium-based polymers .

Industrial and Pharmaceutical Applications

Semiconductor Manufacturing

As a CVD precursor, this compound deposits high-purity germanium layers on silicon substrates, enhancing electron mobility in next-generation transistors .

Catalysis

The Lewis-acidic germanium centers catalyze Friedel-Crafts alkylations and Diels-Alder reactions, offering advantages over traditional catalysts in selectivity .

Agricultural Chemistry

Derivatives of this compound act as antifungals in crop protection, leveraging the bioactivity of organogermanium moieties .

Table 3: Application Overview

| Sector | Use Case | Mechanism |

|---|---|---|

| Electronics | CVD Precursor | Ge film deposition |

| Pharmaceuticals | Anticancer Agent Intermediate | DNA alkylation |

| Agriculture | Fungicide | Disruption of fungal membranes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume